Cosyntropin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

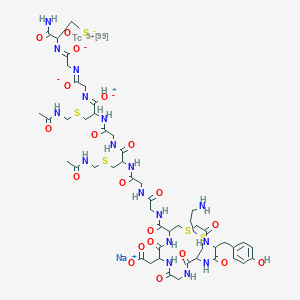

Cosyntropin is a synthetic peptide that mimics the biological activity of adrenocorticotropic hormone. Adrenocorticotropic hormone is a hormone produced by the pituitary gland that stimulates the adrenal glands to release cortisol and other corticosteroids. This compound is primarily used in medical diagnostics to assess adrenal gland function, particularly in the diagnosis of conditions such as adrenal insufficiency and Addison’s disease .

Scientific Research Applications

Cosyntropin has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Employed in research on hormone-receptor interactions and signal transduction pathways.

Medicine: Utilized in diagnostic tests for adrenal insufficiency and other endocrine disorders.

Industry: Applied in the development of diagnostic assays and therapeutic formulations

Mechanism of Action

Target of Action

Tetracosactide, also known as Cosyntropin, is a synthetic peptide that is identical to the 24-amino acid segment at the N-terminal of adrenocorticotropic hormone (ACTH) . The primary target of Tetracosactide is the adrenal cortex, where it stimulates the production of corticosteroids .

Mode of Action

Tetracosactide mimics the action of natural ACTH in the body. When administered, it binds to the same receptors on the adrenal glands that ACTH would bind to . This binding stimulates the adrenal glands to produce and release cortisol and other corticosteroid hormones . The hormone-receptor complex activates adenylate cyclase, stimulating the production of cyclic AMP (adenosine monophosphate) and promoting the synthesis of pregnenolone from cholesterol .

Biochemical Pathways

The activation of adenylate cyclase and the subsequent increase in cyclic AMP levels promote this synthesis .

Pharmacokinetics

Tetracosactide exhibits the same activity as natural ACTH with regard to all its biological activities . The complex results in a product whose absorption in humans is effected over a longer period of time as compared to corticotropin . Therefore, therapy may be maintained with less frequent administration . The bioavailability of Tetracosactide was found to be 14.3% in a pediatric study .

Result of Action

The primary result of Tetracosactide’s action is the increased production and release of corticosteroids in the adrenal cortex . This leads to a rise in plasma cortisol levels, which is used in the diagnosis of adrenal insufficiency .

Action Environment

These may include demographic factors, intrinsic factors such as microbiota and stress, usage of medicaments, and various environmental factors

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Tetracosactide exhibits the same activity as natural ACTH with regard to all its biological activities . It stimulates the initial reaction involved in the synthesis of adrenal steroids (including cortisol, cortisone, weak androgenic substances, and a limited quantity of aldosterone) from cholesterol by increasing the quantity of the substrate within the mitochondria .

Cellular Effects

Tetracosactide combines with a specific receptor in the adrenal cell plasma membrane and, in patients with normal adrenocortical function, stimulates the production of corticosteroids in the adrenal cortex . The extra-adrenal effects which natural ACTH and Tetracosactide have in common include increased melanotropic activity, increased growth hormone secretion, and an adipokinetic effect .

Molecular Mechanism

The molecular mechanism of Tetracosactide involves its combination with a specific receptor in the adrenal cell plasma membrane . In patients with normal adrenocortical function, it stimulates the initial reaction involved in the synthesis of adrenal steroids from cholesterol by increasing the quantity of the substrate within the mitochondria .

Temporal Effects in Laboratory Settings

A screening method by ELISA was developed and validated for detection of Tetracosactide in plasma . The detection limit of the method was 13 pg/mL . In parallel, a confirmation method by LC-MS/MS was developed and validated. The detection limit of the method was < 50 pg/mL .

Dosage Effects in Animal Models

In animal models, the potential side effects of Tetracosactide might be severe but they are all treatable and reversible . Large doses of Tetracosactide (120 IU) gave more side effects than smaller doses (40 IU), but the difference was not significant, except infections were significantly more frequent with large doses compared with smaller doses .

Metabolic Pathways

Tetracosactide stimulates the production of corticosteroids in the adrenal cortex . This involves the synthesis of adrenal steroids (including cortisol, cortisone, weak androgenic substances, and a limited quantity of aldosterone) from cholesterol .

Transport and Distribution

Tetracosactide is rapidly distributed and concentrated in the adrenals and kidneys, which lead to a rapid decrease in its plasma levels . There is no evidence of binding of ACTH to any particular plasma protein, though some non-specific interaction with albumin has been reported .

Subcellular Localization

The subcellular localization of Tetracosactide is primarily in the adrenal cortex, where it stimulates the production of corticosteroids . It is rapidly distributed and concentrated in the adrenals and kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cosyntropin is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: The first amino acid is attached to a solid resin support.

Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid is coupled to it using a coupling reagent such as dicyclohexylcarbodiimide.

Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.

Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale solid-phase peptide synthesis. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product. The peptide is then formulated into a sterile solution for injection .

Chemical Reactions Analysis

Types of Reactions

Cosyntropin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized, leading to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

Substitution: Amino acid residues in this compound can be substituted with other amino acids to modify its biological activity.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide and performic acid are commonly used to oxidize this compound.

Reducing agents: Dithiothreitol and beta-mercaptoethanol are used to reduce disulfide bonds in this compound.

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of this compound, as well as modified peptides with substituted amino acids .

Comparison with Similar Compounds

Cosyntropin is similar to other synthetic peptides that mimic the activity of adrenocorticotropic hormone, such as tetracosactide. this compound is unique in its specific amino acid sequence, which confers its biological activity. Other similar compounds include:

Tetracosactide: Another synthetic peptide with similar biological activity.

Hydrocortisone: A corticosteroid used in the treatment of adrenal insufficiency.

Prednisone: A synthetic corticosteroid with anti-inflammatory properties.

This compound’s uniqueness lies in its ability to specifically stimulate the adrenal cortex to produce corticosteroids, making it a valuable diagnostic tool in endocrinology .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Cosyntropin involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-Lys(Boc)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Phe-OH", "Fmoc-Gly-OH", "Fmoc-His(Trt)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Leu-OH", "Fmoc-Ala-OH", "Fmoc-Val-OH", "Fmoc-Pro-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Ile-OH" ], "Reaction": [ "Activation of the first amino acid, Fmoc-Lys(Boc)-OH, with N-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in dimethylformamide (DMF) to form the Fmoc-Lys(Boc)-OH active ester", "Coupling of the Fmoc-Lys(Boc)-OH active ester to Wang resin", "Repetitive cycles of Fmoc deprotection and amino acid coupling using HOBt and EDC until the peptide chain is completed", "Removal of the peptide from the resin and cleavage of the Boc protecting group using trifluoroacetic acid (TFA)", "Purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)", "Cyclization of the purified peptide by oxidation of the Cys residue using iodine in aqueous acetic acid", "Purification of the cyclized peptide by RP-HPLC" ] } | |

CAS No. |

16960-16-0 |

Molecular Formula |

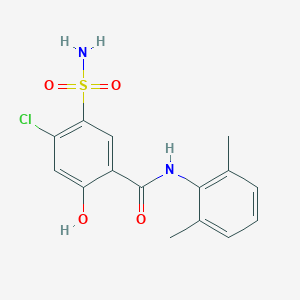

C136H210N40O31S |

Molecular Weight |

2933.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C136H210N40O31S/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)/t86?,88-,89-,90+,91-,92+,93+,94+,95+,96-,97+,98+,99+,100+,101+,102+,103+,104+,105+,109+,110+,111+/m1/s1 |

InChI Key |

ZOEFCCMDUURGSE-CQVUSSRSSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C(CO)N |

SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N |

| Tetracosactide is used for diagnostic purposes. It is suitable for treatment of adrenal insufficiency of central origin. It can also be used to diagnose Addison's disease. | |

boiling_point |

N/A |

melting_point |

N/A |

| 16960-16-0 | |

Pictograms |

Irritant; Health Hazard |

sequence |

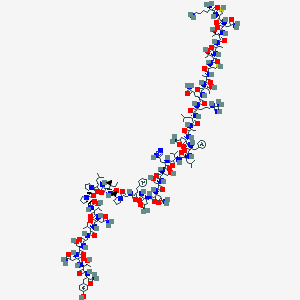

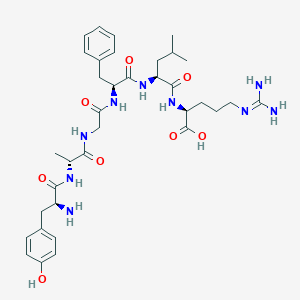

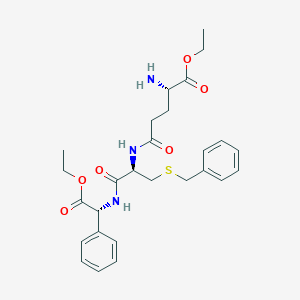

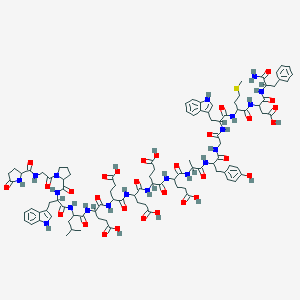

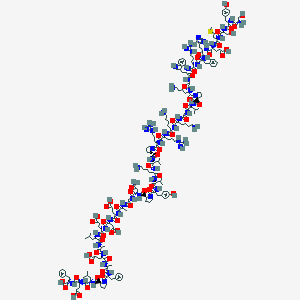

H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH |

source |

Synthetic |

Synonyms |

Cosyntropin; Tetracosactrin; α1-24-Corticotropin; ACTH(1-24); 1-24-ACTH; 1-24-Corticotropin; ACTH 1-24; ACTH1-24; Cortosyn; Cortrosyn; Tetracosactide; Tetracosapeptide; ACTH (1-24); Tetracosactid; Tetracosactide; Cortrosinta; Actholain; Cortrosyn; Synacthen; Nuvacthen depot; Cortrophin S |

Origin of Product |

United States |

Q1: How does cosyntropin interact with its target and what are the downstream effects?

A1: this compound mimics the action of endogenous ACTH by binding to melanocortin 2 receptors (MC2R) located on the surface of adrenal gland cells. [] This binding initiates a signaling cascade that ultimately leads to the production and release of cortisol, the primary glucocorticoid hormone in humans. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound consists of the first 24 amino acids of the naturally occurring ACTH molecule. Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.

Q3: How stable is this compound under different storage conditions?

A3: Studies have shown that reconstituted this compound maintains its biological activity when stored frozen at -20°C in plastic syringes for at least 6 months. [] Prolonged refrigeration of the reconstituted solution at 4-8°C for up to 60 days also does not affect its validity for use in the 1 µg this compound test. []

Q4: What are the advantages of using this compound in adrenal function testing?

A4: this compound is a reliable stimulator of cortisol secretion and provides a direct assessment of adrenal gland responsiveness. [, ] It is readily available, easy to administer, and has a well-established safety profile. [, ]

Q5: What are the different doses of this compound used in clinical practice and research?

A5: this compound is commonly administered at doses of 1 µg, 10 µg, and 250 µg. The appropriate dose varies depending on the patient population and the specific clinical question. [, , , , ]

Q6: What factors can influence the cortisol response to this compound?

A7: Several factors can influence cortisol response, including the patient's age, weight, underlying health conditions (such as sepsis or critical illness), previous or ongoing glucocorticoid treatment, and the presence of certain medications. [, , , , ]

Q7: What are some potential areas for future research on this compound?

A7: Future research could focus on:

- Optimizing this compound dosing strategies for different patient populations, particularly in critically ill individuals and those with obesity. [, ]

- Further elucidating the impact of this compound stimulation on aldosterone secretion and lateralization during AVS. [, ]

- Identifying novel biomarkers that can improve the diagnosis and management of adrenal insufficiency. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.